
D-(-)-2-Phenylglycine-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-(-)-2-Phenylglycine-d5 is a deuterated form of D-(-)-2-Phenylglycine, an amino acid derivative. The deuterium atoms replace the hydrogen atoms in the phenyl ring, making it useful in various scientific research applications, particularly in the field of spectroscopy and metabolic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-(-)-2-Phenylglycine-d5 typically involves the deuteration of D-(-)-2-Phenylglycine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including chromatography and mass spectrometry.
Análisis De Reacciones Químicas
Types of Reactions
D-(-)-2-Phenylglycine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield benzoic acid derivatives, while reduction with lithium aluminum hydride can produce phenylethylamines.
Aplicaciones Científicas De Investigación
D-(-)-2-Phenylglycine-d5 has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of D-(-)-2-Phenylglycine-d5 involves its interaction with specific molecular targets and pathways. In metabolic studies, the deuterium atoms act as tracers, allowing researchers to track the compound’s movement and transformation within biological systems. The presence of deuterium can also influence the compound’s stability and reactivity, leading to unique effects in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
D-(-)-2-Phenylglycine: The non-deuterated form, used in similar applications but without the benefits of deuterium labeling.
L-Phenylglycine: The enantiomer of D-(-)-2-Phenylglycine, with different stereochemistry and biological activity.
Deuterated Amino Acids: Other deuterated amino acids, such as deuterated alanine and deuterated valine, used in similar research applications.
Uniqueness
D-(-)-2-Phenylglycine-d5 is unique due to its deuterium labeling, which provides distinct advantages in spectroscopic studies and metabolic tracing. The deuterium atoms enhance the compound’s stability and allow for precise tracking in complex biological systems.
Propiedades
Fórmula molecular |
C8H9NO2 |
|---|---|
Peso molecular |
156.19 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |
InChI |
InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m1/s1/i1D,2D,3D,4D,5D |
Clave InChI |
ZGUNAGUHMKGQNY-MWQKFOQQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C(=O)O)N)[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12405688.png)
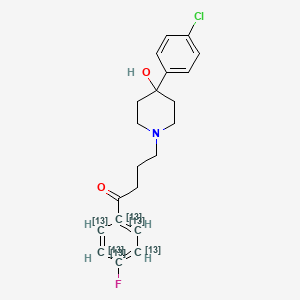
![(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12405700.png)
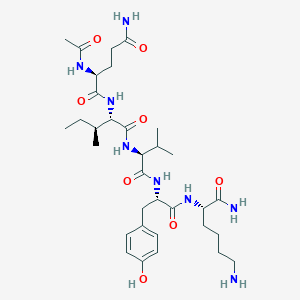
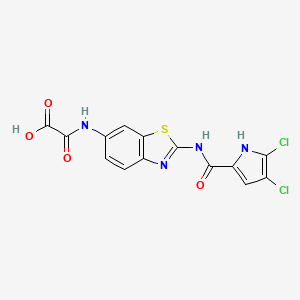
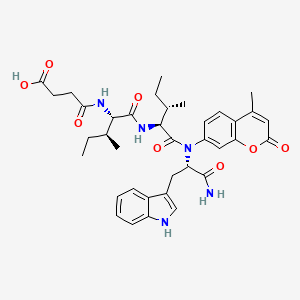

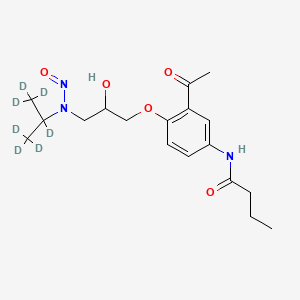
![2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);acetate](/img/structure/B12405715.png)

